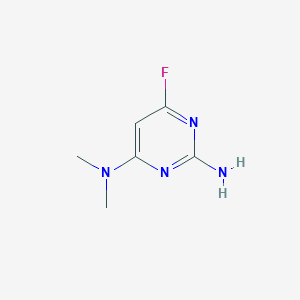
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine is a chemical compound with the molecular formula C6H9FN4 and a molecular weight of 156.16 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a fluorine atom at the 6th position and two methyl groups attached to the nitrogen atoms at the 4th position of the pyrimidine ring .
準備方法
The synthesis of 6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine typically involves the reaction of 6-fluoropyrimidine-2,4-diamine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the dimethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
類似化合物との比較
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine can be compared with other similar compounds, such as:
6-Fluoro-2,4-pyrimidinediamine: Lacks the dimethyl groups, which may affect its chemical and biological properties.
N4,N4-Dimethyl-2,4-pyrimidinediamine: Lacks the fluorine atom, which may influence its reactivity and interactions.
2,4-Pyrimidinediamine: The parent compound without any substituents, serving as a basis for comparison
生物活性
Overview
6-Fluoro-N4,N4-dimethyl-2,4-pyrimidinediamine is a pyrimidine derivative characterized by the presence of a fluorine atom at the 6th position and two methyl groups attached to the nitrogen atoms at the 4th position. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula: C6H9FN4
- Molecular Weight: 156.16 g/mol
- IUPAC Name: 6-fluoro-4-N,4-N-dimethylpyrimidine-2,4-diamine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atom and dimethyl groups enhance its binding affinity to specific enzymes and receptors, which may lead to modulation of signaling pathways involved in immune responses and cellular functions.
1. Inhibition of Immune Cell Degranulation
Research indicates that compounds similar to this compound can inhibit degranulation in immune cells such as mast cells and basophils. This inhibition is mediated through the blockade of Fc receptor signaling pathways:
- Fc Receptor Signaling: The compound has been shown to inhibit signaling cascades initiated by high-affinity Fc receptors for IgE (FceRI) and IgG (FcγRI), which are crucial in allergic responses and inflammation .
- In Vitro Studies: In cell-based assays, compounds structurally related to this compound demonstrated significant inhibition of IgE-mediated degranulation, with effective concentrations around 56–64 nM .
2. Potential Therapeutic Applications
The compound is being explored for its therapeutic potential in treating various conditions:
- Autoimmune Diseases: It may provide a novel approach to managing autoimmune diseases by modulating immune responses .
- Cancer Treatment: As part of combination therapies with chimeric antigen receptor (CAR) T-cell therapies, it shows promise in enhancing the efficacy of treatments for B-cell malignancies .
Table: Summary of Biological Activities
特性
IUPAC Name |
6-fluoro-4-N,4-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN4/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRWFPPROQPSOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355957 |
Source


|
| Record name | 6-Fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165258-70-8 |
Source


|
| Record name | 6-Fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













